

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone solubility

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B116460

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An In-depth Technical Guide to the Solubility of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**

Introduction

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, also known as 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, is a substituted aromatic ketone of significant interest in synthetic chemistry and drug discovery. Its multifaceted structure, featuring a phenolic hydroxyl group, a nitro group, a bromine atom, and an acetyl group, imparts a unique combination of chemical properties. Understanding the solubility of this compound is a critical first step in its application, governing everything from reaction kinetics in synthetic protocols to bioavailability in pharmaceutical formulations.

This guide provides a comprehensive technical overview of the solubility characteristics of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**. We will move beyond simple data presentation to explore the underlying physicochemical principles that dictate its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule's solubility to facilitate its use in experimental and developmental workflows.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters provide the foundational data from which we can predict and rationalize its behavior.

| Property | Value | Source |
|------------------|--|---------|
| Chemical Formula | C ₈ H ₆ BrNO ₄ | |
| Molecular Weight | 260.04 g/mol | |
| CAS Number | 70978-54-0 | |
| Appearance | Solid (form may vary) | General |
| Melting Point | 129-132 °C | |
| Structure | Aromatic ketone with hydroxyl, nitro, and bromo substituents | N/A |

Theoretical Aspects of Solubility: A Molecular Perspective

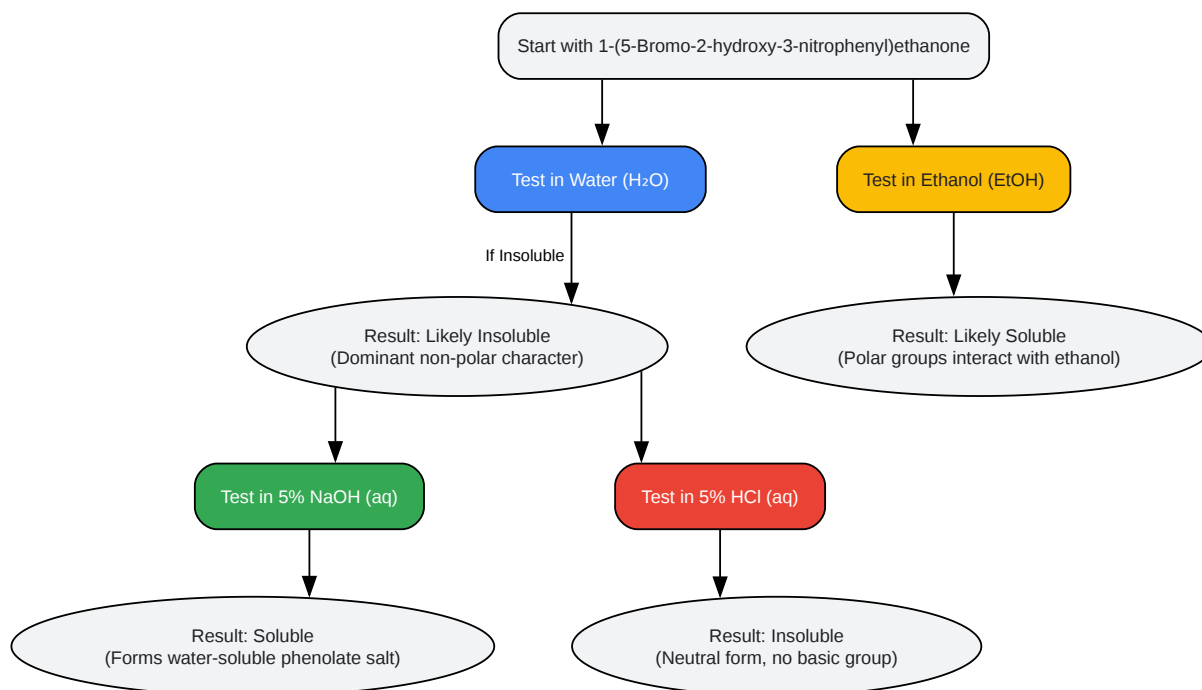
The solubility of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** is not a monolithic property but a complex interplay of its structural features. The principle of "like dissolves like" is a useful starting point, but a deeper analysis of the functional groups is necessary for a predictive understanding.

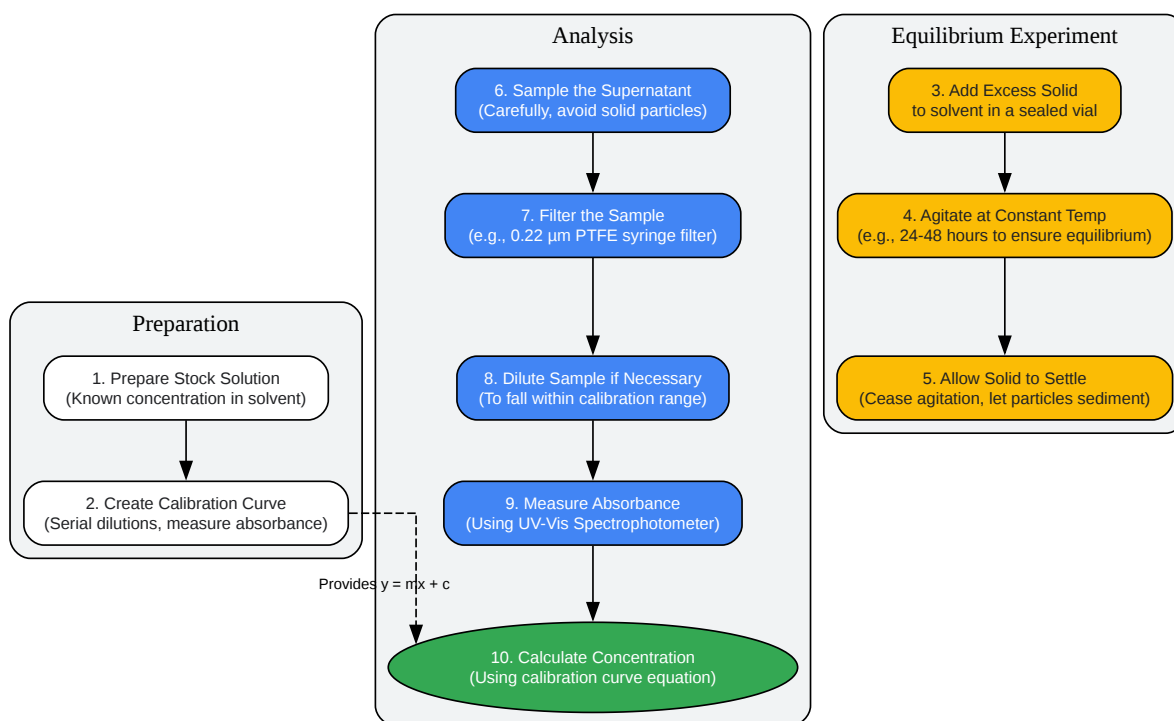
- **Polarity and Hydrogen Bonding:** The molecule possesses several polar functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the ketone carbonyl (C=O). The phenolic -OH group is particularly significant as it can act as both a hydrogen bond donor and acceptor. The carbonyl oxygen and the oxygens of the nitro group are hydrogen bond acceptors. This suggests a strong potential for interaction with polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone, DMSO).^{[1][2]}
- **Non-Polar Character:** Conversely, the benzene ring and the large, hydrophobic bromine atom contribute significant non-polar character to the molecule.^[2] This creates a solubility conflict, suggesting that while the compound will interact with polar solvents, its solubility may be limited, especially in highly polar solvents like water.

- **Acidity:** The phenolic hydroxyl group is weakly acidic.^[3] In the presence of a base, it can be deprotonated to form a phenolate anion. This transformation from a neutral molecule to a charged salt dramatically increases polarity and, consequently, aqueous solubility.^{[3][4]} This is the single most important factor for manipulating its solubility in aqueous systems.

Qualitative Solubility Profiling: A Predictive Framework

Based on the molecular characteristics, we can predict a qualitative solubility profile. This systematic approach is a cornerstone of compound characterization in a research setting.





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Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

- **Stock Solution:** Accurately weigh approximately 10 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent to create a stock solution of known concentration.

- **Serial Dilutions:** Perform a series of dilutions of the stock solution to create at least five standards of decreasing concentration.
- **Spectrophotometry:** Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}), which must be determined by an initial wavelength scan.
- **Plotting:** Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2), which must be >0.99 for a valid curve.

Part B: Shake-Flask Experiment

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- **Equilibration:** Place the vial in an agitator (e.g., orbital shaker) in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached equilibrium.
- **Phase Separation:** Remove the vial and allow it to stand undisturbed until the excess solid has fully settled.
- **Sampling and Analysis:** a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a syringe filter (e.g., 0.22 μm) to remove any suspended microparticles. This step is critical to prevent artificially high results. c. Dilute the filtered sample with the solvent as necessary to ensure its absorbance falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample. e. Use the calibration curve equation to calculate the concentration of the diluted sample, and then factor in the dilution to determine the final solubility concentration in units such as mg/mL or $\mu\text{g/mL}$.

Factors Influencing Solubility

- **pH:** As discussed, pH is the most powerful tool for modifying the aqueous solubility of this phenolic compound. Solubility will increase dramatically in basic conditions ($\text{pH} > \text{pKa}$) due to the formation of the phenolate anion.

- **Temperature:** For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. [5] This relationship should be determined experimentally if the compound is to be used in processes involving temperature changes, such as crystallization.
- **Polymorphism:** The compound may exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy, leading to different melting points and, importantly, different thermodynamic solubilities. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in any solubility study.

Safety and Handling

While specific toxicity data for **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** is not widely published, compounds with similar functional groups (nitrophenols, brominated aromatics) can be hazardous. Standard laboratory precautions should be strictly followed:

- Always handle the compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin or eyes.
- Crucially, consult the manufacturer-provided Safety Data Sheet (SDS) before use for complete and authoritative safety, handling, and disposal information.

Conclusion

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a compound with complex solubility behavior driven by a balance of polar, non-polar, and acidic functional groups. It is predicted to be poorly soluble in neutral water and acidic solutions but highly soluble in basic aqueous solutions and polar organic solvents. This guide provides the theoretical framework and practical experimental protocols necessary for researchers to accurately characterize and manipulate its solubility, enabling its effective use in chemical synthesis and pharmaceutical research.

References

- Extraction of phenolic compounds: A review - PMC. (2021). PubMed Central. [Link]
- Phenol - Wikipedia. (n.d.). Wikipedia. [Link]
- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2009).
- 1-(5-Bromo-2-nitrophenyl)ethanone. (n.d.). PubChem. [Link]
- Solubility of phenolic compounds: Significance and symbolism. (2025). Wisdomlib. [Link]
- Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.). PubMed Central. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Florida A&M University. [Link]
- Solubility Testing of Organic Compounds. (n.d.). Scribd. [Link]
- 1-(2-Bromo-5-nitrophenyl)ethanone. (n.d.). PubChem. [Link]
- 4'-Hydroxyacetophenone. (n.d.). Solubility of Things. [Link]
- Method for determining solubility of a chemical compound. (2005).
- Solubility of Organic Compounds. (2023). University of Toronto. [Link]
- Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). (n.d.). Cheméo. [Link]
- Synthesis and Supramolecular Structure of 1-(4-{{(E)-3,5-Dibromo-2-hydroxybenzylidene}amino}phenyl)ethanone O-benzyloxime. (2013). Asian Journal of Chemistry. [Link]
- Chemical Properties of P-bromo-a-hydroxy acetophenone (CAS 3343-45-1). (n.d.). Cheméo. [Link]
- Selective bromination of acetophenone derivatives with bromine in methanol. (2002). Zenodo. [Link]
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.).
- 2-Hydroxy-3-nitroacetophenone. (n.d.). GM CHEMICAL. [Link]

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Sources

- 1. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
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